molecular formula C18H20N2O B13936461 3-(1-(Formylamino)ethyl)-9-propylcarbazole CAS No. 52916-25-3

3-(1-(Formylamino)ethyl)-9-propylcarbazole

Cat. No.: B13936461
CAS No.: 52916-25-3
M. Wt: 280.4 g/mol
InChI Key: JWTFBOVKHYXWPI-UHFFFAOYSA-N
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Description

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide is a compound derived from carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide typically involves the functionalization of carbazole at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction can produce various alkylated carbazole compounds .

Mechanism of Action

The mechanism of action of N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(9-Propyl-9H-carbazol-3-yl)ethyl]formamide is unique due to its specific functionalization at the 3-position of the carbazole ring, which imparts distinct chemical and physical properties. This functionalization allows for tailored interactions with various molecular targets, making it a versatile compound for diverse applications .

Properties

CAS No.

52916-25-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N-[1-(9-propylcarbazol-3-yl)ethyl]formamide

InChI

InChI=1S/C18H20N2O/c1-3-10-20-17-7-5-4-6-15(17)16-11-14(8-9-18(16)20)13(2)19-12-21/h4-9,11-13H,3,10H2,1-2H3,(H,19,21)

InChI Key

JWTFBOVKHYXWPI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31

Origin of Product

United States

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